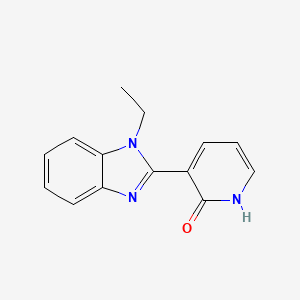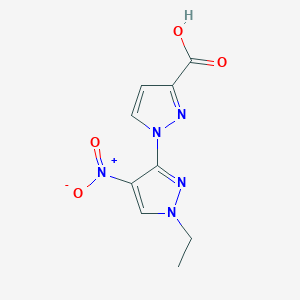![molecular formula C15H18N6O3 B2855871 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide CAS No. 878411-82-6](/img/structure/B2855871.png)
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating the immune response, inflammation, and cell survival.
作用機序
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide exerts its inhibitory effect on NF-κB by binding to the catalytic subunit of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitory protein IκB. By inhibiting IKK activity, this compound prevents the activation of NF-κB and downstream gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
実験室実験の利点と制限
One of the advantages of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide is its specificity for IKK, which reduces the potential for off-target effects. However, this compound is a small molecule inhibitor, which can limit its effectiveness in vivo due to issues with bioavailability and pharmacokinetics. Additionally, this compound has a relatively short half-life, which may require frequent dosing in certain applications.
将来の方向性
There are several potential future directions for research on 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of IKK, which could improve the efficacy and specificity of NF-κB inhibition. Another area of interest is the investigation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to better understand the pharmacokinetics and bioavailability of this compound in vivo, which could inform its potential clinical applications.
合成法
The synthesis of 2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide involves a multistep process that starts with the reaction of 2,6-diaminopurine with ethyl acetoacetate to form 2,6-diethylamino-4-hydroxypyrimidine. The resulting compound is then reacted with 2-bromo-1-(4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purin-6-yl)ethanone to form the intermediate product, which is subsequently converted to this compound by reaction with acetic anhydride and acetic acid.
科学的研究の応用
2-(4,7,8-Trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a key regulator of the immune response and inflammation, and its dysregulation has been implicated in the pathogenesis of many diseases. This compound has been shown to inhibit NF-κB activation and downstream gene expression, leading to reduced inflammation and cell survival.
特性
IUPAC Name |
2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-5-6-19-8(2)9(3)21-11-12(17-14(19)21)18(4)15(24)20(13(11)23)7-10(16)22/h5H,1,6-7H2,2-4H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYZIDCEPUEABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)pyridin-2-yl]imidazolidine-2-thione](/img/structure/B2855788.png)

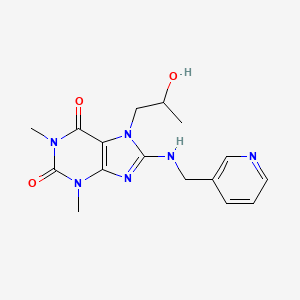
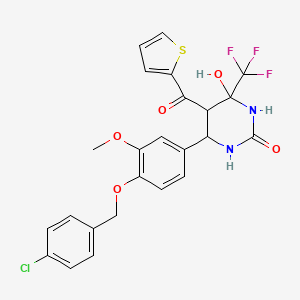
![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2855796.png)
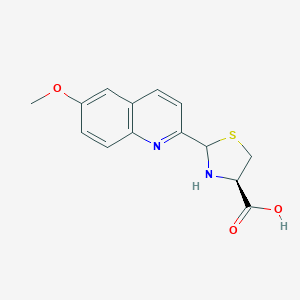

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)
